REACTION_CXSMILES
|
Cl[C:2]1[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([NH2:9])[N:3]=1.[CH3:10][O:11][C:12]1[N:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C([O-])([O-])=O.[Na+].[Na+]>>[CH3:10][O:11][C:12]1[N:17]=[CH:16][C:15]([C:2]2[C:7]([CH3:8])=[CH:6][N:5]=[C:4]([NH2:9])[N:3]=2)=[CH:14][CH:13]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC=C1C)N
|
Name
|
tetrakistriphenylphosphine palladium (0)
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
398 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=N1)B(O)O
|
Name
|
1,2-DME
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.74 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate was dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=N1)C1=NC(=NC=C1C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 mg | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 42.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |